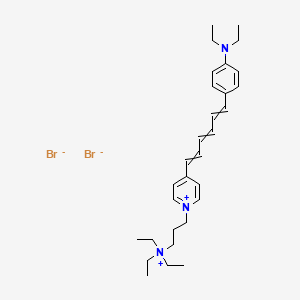
SynaptoRedTM C2
Descripción general
Descripción
SynaptoRedTM C2 is a fluorescent dye that stains synaptic vesicles . It becomes fluorescent when incorporated into the plasma membrane and is used to follow synaptic activity at the synapse or neuromuscular junction .
Molecular Structure Analysis
The chemical name of this compound is 4- [6- [4- (Diethylamino)phenyl]-1,3,5-hexatrien-1-yl]-1- [3- (triethylammonio)propyl]pyridinium dibromide . The molecular formula is C30H45Br2N3 . The exact mass is 607.19597 g/mol and the monoisotopic mass is 605.19802 g/mol .Physical and Chemical Properties Analysis
The molecular weight of this compound is 607.51 g/mol . It is soluble up to 10 mg/ml in water . The excitation and emission spectra are approximately 515 and 640 nm respectively .Relevant Papers
- “Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening” by Daniel et al .
- “Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae” by Fischer-Parton et al .
- “Vesicular sterols are essential for synaptic vesicle cycling” by Dason et al .
- “PagC is involved in Salmonella Pullorum OMVs production and affects biofilm production” by Jiaxing Lu, Lianyue Li, et al .
Aplicaciones Científicas De Investigación
Structural and Functional Characteristics : The first C2 domain of synaptotagmin I, which includes SynaptoRed C2, acts as a Ca2+ sensor. Its three-dimensional structure, in both Ca2+-bound and Ca2+-free forms, reveals an eight-stranded beta sandwich around a conserved motif known as the C2 key. This structure is essential for understanding the Ca2+/phospholipid-binding fold and its role in synaptic vesicle exocytosis (Sutton et al., 1995).
Interaction with Syntaxin : The C2A domain of synaptotagmin I interacts with syntaxin, a key component of the membrane fusion complex. This interaction is Ca2+-dependent and mediated by basic residues surrounding the Ca2+-binding sites of the C2A domain. It is suggested that synaptotagmin acts as an electrostatic switch in Ca2+-triggered synaptic vesicle exocytosis (Shao et al., 1997).
Diversity and Evolution of Synaptotagmin Family : Synaptotagmin I belongs to a large family of trafficking proteins, each characterized by the presence of C2 domains. Variations in these domains, such as in synaptotagmin XI, indicate different Ca2+-binding capabilities and suggest both Ca2+-dependent and independent functions across the synaptotagmin family (von Poser et al., 1997).
High Affinity Ca2+/Phospholipid Binding : Research shows that a single C2 domain from synaptotagmin I is sufficient for high-affinity Ca2+/phospholipid binding. This supports the role of C2 domains as independently folding Ca2+/phospholipid-binding domains and their importance in neurotransmitter release (Davletov & Südhof, 1993).
Role in Synaptic Transmission : Mutations in the Ca2+-binding motif of the C2B domain of synaptotagmin significantly decrease evoked transmitter release, highlighting the essential role of the C2B Ca2+-binding motif in synaptic transmission (Mackler et al., 2002).
Functional Diversity and Interactions : Synaptotagmin I interacts with a wide range of proteins through its C2 domains, impacting multiple cellular processes such as vesicular membrane trafficking, synaptic transmission, and metabolic regulation. This indicates a higher functional diversity of Synaptotagmin I than previously expected, with the C2 domains mediating various processes both cooperatively and independently (Guo et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[4-[6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZGYRRUMOFH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


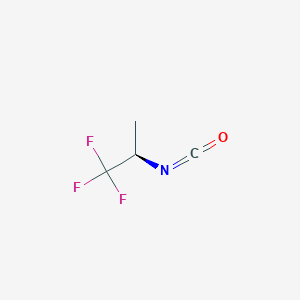
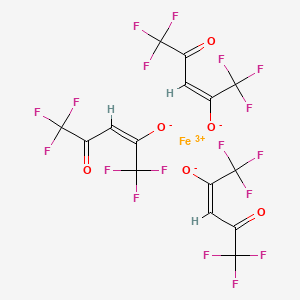
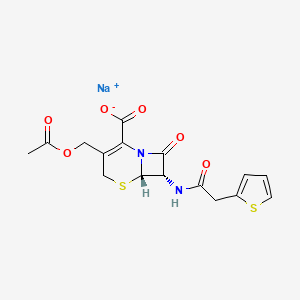
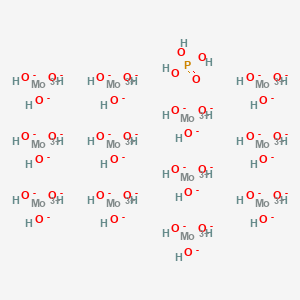
![1-[Chloro(cyclohexyl)methylidene]piperidin-1-ium;hexafluorophosphate](/img/structure/B8021160.png)
![[3-(2,5-Dimethoxybenzoyl)-5-hydroxy-1-benzofuran-4-yl]methyl-dimethylazanium;chloride;hydrate](/img/structure/B8021171.png)
![[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B8021182.png)
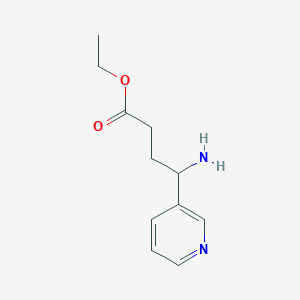
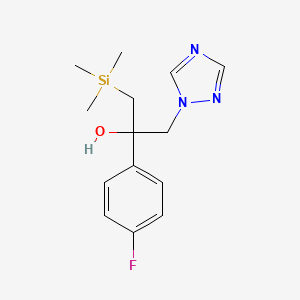
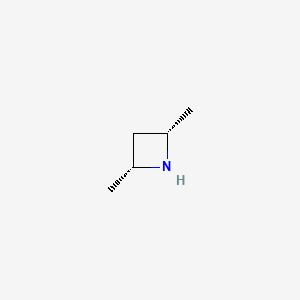
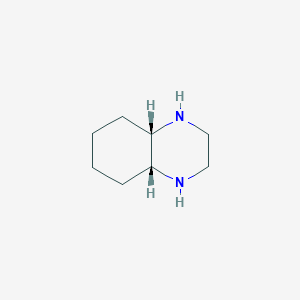
![[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B8021224.png)
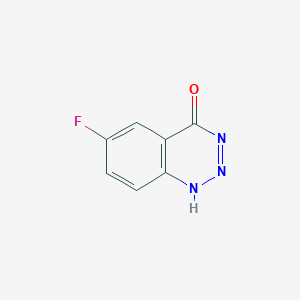
![Tert-butyl 6'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B8021232.png)
